1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate
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Overview
Description
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound includes a benzothiazole ring, an azetidine ring, and a benzoate ester, making it a unique and versatile molecule for various scientific applications.
Preparation Methods
The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the formation of the azetidine ring and finally the esterification with 2-chloro-4-fluorobenzoic acid . The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol to facilitate the reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate has a wide range of scientific research applications:
Medicine: Research has shown its potential in developing new therapeutic agents for treating infections and inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets. The benzothiazole ring is known to inhibit enzymes like cyclooxygenase (COX), which play a role in inflammation. The compound may also interact with bacterial cell membranes, leading to antimicrobial effects. Molecular docking studies have shown that it can bind to protein receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar compounds to 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate include other benzothiazole derivatives such as:
2-(4-Methoxyphenyl)benzothiazole: Known for its anticancer properties.
2-(4-Chlorophenyl)benzothiazole: Exhibits antimicrobial activity.
2-(4-Fluorophenyl)benzothiazole: Used in the development of fluorescent probes.
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-chloro-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3S/c1-24-14-3-2-4-15-16(14)21-18(26-15)22-8-11(9-22)25-17(23)12-6-5-10(20)7-13(12)19/h2-7,11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLYBNSGBLUNJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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